molecular formula C17H15Cl2NO B2670810 1-(2,5-DICHLOROBENZOYL)-3-PHENYLPYRROLIDINE CAS No. 328091-11-8

1-(2,5-DICHLOROBENZOYL)-3-PHENYLPYRROLIDINE

Cat. No.: B2670810
CAS No.: 328091-11-8
M. Wt: 320.21
InChI Key: WDYMIIPGBYETTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dichlorobenzoyl)-3-phenylpyrrolidine is a chemical research reagent designed for use in neuroscience and medicinal chemistry. As a derivative of the pyrrolidine-2,5-dione (succinimide) structural class, this compound is of significant interest for the development of novel therapeutic agents . Research on related pyrrolidine-2,5-dione derivatives has demonstrated potent biological activities, including broad-spectrum anticonvulsant effects in maximal electroshock (MES) and pentylenetetrazole (scPTZ) seizure models, as well as antinociceptive properties in models of neuropathic pain . The mechanism of action for such multi-targeting compounds is complex and may involve the modulation of central sodium and/or calcium channels, contributing to their efficacy in central nervous system (CNS) disorders . The structural framework of this compound, featuring a dichlorobenzoyl group and a phenylpyrrolidine core, is engineered to interact with key biological targets. This makes it a valuable chemical tool for hit-to-lead optimization campaigns and for exploring new pathways in neuropharmacology . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2,5-dichlorophenyl)-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-14-6-7-16(19)15(10-14)17(21)20-9-8-13(11-20)12-4-2-1-3-5-12/h1-7,10,13H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYMIIPGBYETTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-DICHLOROBENZOYL)-3-PHENYLPYRROLIDINE typically involves the reaction of 2,5-dichlorobenzoyl chloride with 3-phenylpyrrolidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-DICHLOROBENZOYL)-3-PHENYLPYRROLIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(2,5-DICHLOROBENZOYL)-3-PHENYLPYRROLIDINE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,5-DICHLOROBENZOYL)-3-PHENYLPYRROLIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituent patterns. Two relevant examples from literature include:

Compound A : 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone
  • Molecular Formula: C₁₅H₁₃NO₃
  • Key Features : Chalcone backbone with 2,5-dihydroxyphenyl and pyridine substituents (Fig. 2a in ).
  • Properties : The hydroxyl groups enhance solubility and hydrogen-bonding capacity, while the pyridine ring enables π-π stacking interactions. Cyclization of its α,β-conjugated double bonds yields flavone derivatives (Fig. 2b in ), altering bioactivity.
Compound B : 1-(3-[3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]phenyl)-1H-pyrrole-2,5-dione
  • Molecular Formula : C₂₁H₁₂N₂O₅
  • Key Features : Dual dione groups and a benzoyl-linked pyrrole-dione system .
  • Properties : The dione groups facilitate strong electrophilic reactivity and participation in Michael addition reactions, unlike the dichlorobenzoyl group in the target compound.

Physicochemical and Pharmacological Differences

The table below summarizes key distinctions:

Parameter 1-(2,5-Dichlorobenzoyl)-3-phenylpyrrolidine Compound A Compound B
Molecular Weight ~332.22 (estimated) 255.27 372.33
Core Structure Pyrrolidine Chalcone Pyrrole-dione
Substituent Effects Electron-withdrawing (Cl), lipophilic Electron-donating (OH), polar Electrophilic (dione), reactive
Solubility Likely low (due to Cl) Moderate (hydroxyl groups) Low (aromatic diones)
Potential Bioactivity Hypothesized enzyme inhibition Antioxidant, anti-inflammatory Protein crosslinking, polymer synthesis

Research Findings and Trends

  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorine substituents in the target compound may enhance metabolic stability compared to hydroxyl groups in Compound A, which are prone to glucuronidation . However, this could reduce solubility, limiting bioavailability.
  • Reactivity: Compound B’s dione groups enable covalent interactions (e.g., with cysteine residues), whereas the dichlorobenzoyl group may favor non-covalent interactions like halogen bonding .

Biological Activity

1-(2,5-Dichlorobenzoyl)-3-phenylpyrrolidine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies based on diverse sources.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 2,5-dichlorobenzoyl chloride with 3-phenylpyrrolidine under appropriate conditions. The resulting product is characterized using various techniques such as NMR spectroscopy and mass spectrometry. The chemical structure is confirmed through spectral data, ensuring the purity and identity of the compound.

Pharmacological Properties

This compound has been evaluated for several biological activities:

  • Antidepressant Activity : Studies indicate that compounds similar to this pyrrolidine derivative exhibit significant affinity for serotonin receptors, particularly the 5-HT1A receptor, which is crucial in the modulation of mood and anxiety .
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess antiproliferative effects against various cancer cell lines. The mechanism appears to involve the inhibition of cellular proliferation pathways .

The proposed mechanism of action for this compound includes:

  • Serotonin Receptor Modulation : Its high affinity for the 5-HT1A receptor suggests a role in serotonin signaling pathways, potentially leading to antidepressant effects .
  • Inhibition of Tumor Growth : The compound may interfere with key signaling pathways involved in cancer cell growth and survival, although further studies are required to elucidate these mechanisms fully .

Case Study 1: Antidepressant Effects

A study focused on a series of pyrrolidine derivatives demonstrated that compounds with structural similarities to this compound showed significant antidepressant-like activity in animal models. The results indicated that these compounds could effectively reduce depressive behaviors, correlating with increased serotonin levels in the brain .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxicity against breast and colon cancer cell lines. The compound was found to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Data Summary

Biological Activity Observed Effect Reference
AntidepressantSignificant mood improvement in models
AnticancerInduction of apoptosis in cancer cell lines

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